REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([N:12]([CH3:18])[CH2:13][CH2:14][C:15](O)=O)=[O:11].C(OC(=O)C)(=[O:21])C>>[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[CH2:15][CH2:14][C:13](=[O:21])[N:12]([CH3:18])[C:10]1=[O:11]
|
Name
|
N-(2-methyl-4-chlorophenylcarbamoyl)-N-methyl-β-alanine
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)Cl)NC(=O)N(CCC(=O)O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
Acetic anhydride was removed
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were recrystallized from 60 ml of ethyl acetate and 150 ml of n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)Cl)N1C(=O)N(C(=O)CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 24.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |